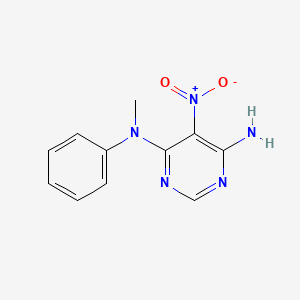

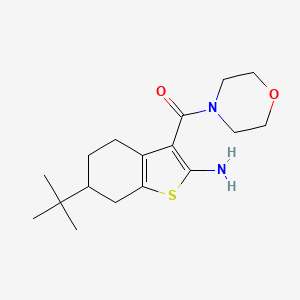

N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves various methods, including condensation of amines, aryl ketones, and DMSO . Another method involves the construction of rings from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

Molecular modeling studies of similar compounds, such as pyrimidine-4,6-diamine-based compounds, have been conducted. These studies integrate docking, molecular dynamics, and three-dimensional structure–activity relationship (3D-QSAR) .Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse and can include various processes such as oxidation, reduction, and substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, p-Phenylenediamine is a white solid that darkens upon exposure to air .Aplicaciones Científicas De Investigación

- Researchers have investigated the potential of this compound as an anticancer agent. Its structural features make it a candidate for inhibiting tumor growth or inducing apoptosis in cancer cells .

- N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine has been evaluated for its antimicrobial properties. Studies explore its effectiveness against bacteria, fungi, and other pathogens .

- The compound has been used in regioselective synthesis reactions. For instance, nucleophilic attacks on pyrimidines using N-methylpiperazine favor the formation of C-4 substituted products .

- Researchers have explored the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines as types of bicyclic [6 + 6] systems. These compounds exhibit interesting properties and may have applications in drug discovery .

- Crystallographic studies have provided insights into the molecular structure of N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine. The dihedral angle between its aromatic rings and π-π stacking interactions have been characterized .

- Researchers have used this compound as part of pharmacophore-based drug design. By understanding its interactions with biological targets, they aim to develop novel therapeutic agents .

Anticancer Properties

Antimicrobial Activity

Regioselective Synthesis

Bicyclic Systems

Crystallography and Structural Studies

Pharmacophore Design

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research into similar compounds are vast. They can include the development of new synthetic molecules for therapeutic medicine, the design of new pyrrolidine compounds with different biological profiles, and further exploration of the chemistry and medicinal diversity of pyrimidine .

Propiedades

IUPAC Name |

4-N-methyl-5-nitro-4-N-phenylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O2/c1-15(8-5-3-2-4-6-8)11-9(16(17)18)10(12)13-7-14-11/h2-7H,1H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQASVLPAXWGNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2505800.png)

methylene]malononitrile](/img/structure/B2505805.png)

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505806.png)

![Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B2505808.png)

methane](/img/structure/B2505813.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505814.png)

![(3-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505816.png)

![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide](/img/structure/B2505820.png)